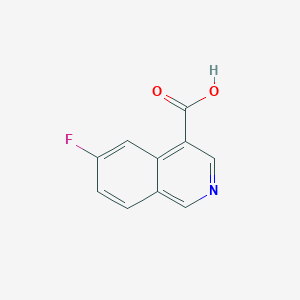

6-Fluoroisoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOAASBHTUUEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Fluoroisoquinoline 4 Carboxylic Acid and Analogues

Precursor-Based Synthesis Strategies

The construction of the target molecule often begins with a pre-formed heterocyclic core, which is then functionalized. The choice of precursor is critical and dictates the subsequent synthetic steps required to achieve the final product.

Utilization of Halogenated Isoquinoline (B145761) Precursors

A primary strategy for synthesizing isoquinoline-4-carboxylic acids involves the use of halogenated isoquinolines. In this approach, a halogen atom, typically bromine or iodine, is positioned at the 4-position of the 6-fluoroisoquinoline (B87247) ring. This halogen serves as a versatile synthetic handle, allowing for the introduction of the carboxylic acid group through transition metal-catalyzed reactions.

This method is advantageous as it builds upon a stable, pre-formed isoquinoline core. The critical step in this pathway is the carbonylation of the C-X bond (where X is a halogen), a reaction that is well-established for various aryl halides. organic-chemistry.org For the synthesis of 6-fluoroisoquinoline-4-carboxylic acid, the hypothetical precursor would be a 4-bromo- or 4-iodo-6-fluoroisoquinoline. This precursor would then undergo a palladium-catalyzed carbonylation reaction to install the C4-carboxylic acid functionality. This approach offers a direct and often high-yielding route to the target compound, provided the halogenated precursor is accessible.

Approaches from Isatin (B1672199) Derivatives

While not a direct route to isoquinolines, the Pfitzinger reaction is a powerful and historic method for the synthesis of quinoline-4-carboxylic acids, which are important structural isomers and analogues of the target compound. wikipedia.org This reaction involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. jocpr.com

To synthesize a fluorinated analogue such as 6-fluoroquinoline-4-carboxylic acid, one would employ a corresponding 5-fluoroisatin (B27256) as the starting material. The general mechanism proceeds as follows:

Ring Opening: The base (e.g., potassium hydroxide) hydrolyzes the amide bond within the isatin molecule to form a keto-acid intermediate. wikipedia.org

Condensation: This intermediate then reacts with the carbonyl compound (e.g., a ketone) to form an imine, which tautomerizes to an enamine. wikipedia.org

Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to form the aromatic quinoline (B57606) ring, yielding the final quinoline-4-carboxylic acid product. wikipedia.org

The versatility of the Pfitzinger reaction allows for a wide variety of substituents on the resulting quinoline ring, dictated by the choice of the isatin and carbonyl precursors. jocpr.comeontrading.uk

| Isatin Derivative | Carbonyl Compound | Base | Product | Reference |

|---|---|---|---|---|

| Isatin | Acetone | Potassium Hydroxide (B78521) | 2-Methylquinoline-4-carboxylic acid | jocpr.com |

| Isatin | Various Ketones | Potassium Hydroxide | Substituted quinoline-4-carboxylic acids | ijsr.net |

| 5-R-Isatins | Enaminones | NaOH or KOH | 3-Aroylketone quinoline-4-carboxylic acids | researchgate.net |

Core Reaction Mechanisms in Carboxylic Acid Synthesis

Several fundamental reaction mechanisms are central to the synthesis of this compound and its derivatives. These reactions are employed to either build the carboxylic acid functionality onto the heterocyclic core or to manipulate carboxylic acid derivatives.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation is a cornerstone of modern organic synthesis and represents the key transformation for the precursor-based strategy described in section 2.1.1. organic-chemistry.org This reaction efficiently converts aryl halides and triflates into carboxylic acids, esters, or amides using carbon monoxide (CO) as a C1 building block. mdpi.com

The catalytic cycle typically involves:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 4-iodo-6-fluoroisoquinoline) to form an arylpalladium(II) intermediate.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and inserts into the aryl-palladium bond, forming an acylpalladium(II) complex.

Nucleophilic Attack & Reductive Elimination: This acylpalladium species is then attacked by a nucleophile (e.g., water for a carboxylic acid, an alcohol for an ester, or an amine for an amide). The subsequent reductive elimination from the palladium center releases the final product and regenerates the Pd(0) catalyst. acs.org

The choice of ligands, such as triphenylphosphine (B44618) (PPh₃) or XantPhos, is crucial for controlling the reaction's selectivity and efficiency. organic-chemistry.org For instance, the use of bidentate ligands like XantPhos can favor the formation of simple carboxamides over double carbonylation products (ketoamides), especially under atmospheric CO pressure. mdpi.com

| Substrate | Catalyst System | CO Pressure | Nucleophile | Product Type | Reference |

|---|---|---|---|---|---|

| 1-Iodoisoquinoline | Pd(OAc)₂ / PPh₃ | 1 - 40 bar | Various Amines | Isoquinoline-1-carboxamide | organic-chemistry.org |

| 1-Iodoisoquinoline | Pd(OAc)₂ / XantPhos | 1 bar | Less reactive amines | Isoquinoline-1-carboxamide | organic-chemistry.org |

| 6-Iodoquinoline | Pd(OAc)₂ / PPh₃ | 40 bar | Various Amines | Quinoline-6-glyoxylamide (major) | mdpi.com |

| 6-Iodoquinoline | Pd(OAc)₂ / XantPhos | 1 bar | Various Amines | Quinoline-6-carboxamide (major) | mdpi.com |

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for interconverting carboxylic acid derivatives. nih.gov This pathway is essential if the carbonylation step (2.2.1) is performed with a nucleophile other than water. For example, if the reaction is carried out in an alcohol solvent, an ester is formed. This ester must then be hydrolyzed to yield the final carboxylic acid.

The most common method for this transformation is saponification, a base-catalyzed hydrolysis. nih.gov The mechanism involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide as the leaving group. A final acid-base reaction between the resulting carboxylic acid and the alkoxide or excess base yields a carboxylate salt, which is protonated in a separate acidic workup step to give the neutral carboxylic acid. nih.gov

Conversely, the final this compound can serve as a starting material for creating other derivatives via nucleophilic acyl substitution. For example, it can be converted to an amide by reacting with an amine, often in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

Decarboxylation Reactions in Fluoroalkyl Carboxylic Acid Derivatives

Decarboxylation, the removal of a carboxyl group, is another important mechanistic pathway in the synthesis of complex fluorinated molecules. While seemingly counterproductive to the goal of producing a carboxylic acid, decarboxylative strategies are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net

In the context of fluorinated compounds, decarboxylative fluorination is a notable strategy where a carboxylic acid is replaced by a fluorine atom. This is typically achieved through photoredox catalysis or with specific fluorinating reagents, where the oxidation of a carboxylate leads to a carboxyl radical, which rapidly extrudes CO₂ to form an alkyl radical that is then trapped by a fluorine source. researchgate.net

Furthermore, decarboxylation can be a key step in more elaborate synthetic sequences. For instance, a decarboxylative/dehydrofluorinative cycloaddition has been developed to afford functionalized fluorinated pyrrolo[2,1-a]isoquinolines. While this does not directly produce the target acid, it highlights the role of decarboxylation in building complex fluorinated isoquinoline-based ring systems from carboxylic acid precursors.

Oxidation Reactions to Carboxylic Acids

A common and effective method for the synthesis of aromatic carboxylic acids is the oxidation of a suitable precursor, such as an alkyl or an aldehyde group, attached to the aromatic core. In the context of this compound, this typically involves the oxidation of a precursor like 6-fluoro-4-methylisoquinoline (B12972981) or 6-fluoroisoquinoline-4-carbaldehyde.

Various oxidizing agents can be employed for this transformation. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can convert an alkyl group to a carboxylic acid. The reaction is typically carried out in an aqueous solution, and the conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-oxidation and degradation of the isoquinoline ring. Another common reagent is chromium trioxide (CrO₃) in an acidic medium (Jones oxidation), which can efficiently oxidize both primary alcohols and aldehydes to carboxylic acids.

For substrates that are sensitive to harsh oxidizing conditions, milder reagents are preferred. For instance, the oxidation of an aldehyde to a carboxylic acid can be achieved with reagents like silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). Ozonolysis of an alkene precursor at the 4-position of the isoquinoline ring, followed by an oxidative workup, can also yield the desired carboxylic acid.

| Precursor | Oxidizing Agent | Product | Reference |

| 6-Fluoro-4-methylisoquinoline | KMnO₄ or CrO₃/H₂SO₄ | This compound | [Analogous Reactions] |

| 6-Fluoroisoquinoline-4-carbaldehyde | Ag₂O or NaClO₂ | This compound | [Analogous Reactions] |

| 4-Alkenyl-6-fluoroisoquinoline | O₃, then H₂O₂ | This compound | [Analogous Reactions] |

The data in this table is based on general oxidation reactions of aromatic methyl and aldehyde groups and may not represent specific published examples for this compound.

Advanced Synthetic Protocols and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods. These principles are applicable to the synthesis of complex heterocyclic compounds like this compound.

The development of novel catalysts has significantly improved the efficiency and selectivity of isoquinoline synthesis. For instance, the Doebner reaction, a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a common method for synthesizing quinoline-4-carboxylic acids and can be adapted for isoquinoline analogues. nih.gov The use of efficient and recyclable catalysts is a key aspect of green chemistry.

Recent studies have explored the use of various catalysts to improve the yields and reaction conditions of such multi-component reactions. Lewis acids like ytterbium perfluorooctanoate [Yb(PFO)₃] have been shown to be effective catalysts for the Doebner reaction in water, offering an environmentally benign approach. researchgate.net Similarly, solid acid catalysts like sulfamic acid have been used for the synthesis of quinoline-4-carboxylic acid derivatives, simplifying the reaction process and reducing reaction times. mdpi.com The optimization of these catalytic systems for the synthesis of this compound would involve screening different catalysts and reaction conditions to achieve the highest possible yield and purity.

| Catalyst | Reaction Type | Advantages | Reference |

| Ytterbium perfluorooctanoate [Yb(PFO)₃] | Doebner-von Miller reaction | Water as solvent, recyclable catalyst | researchgate.net |

| Sulfamic Acid | Doebner reaction | Efficient, shorter reaction times | mdpi.com |

| p-Toluenesulfonic acid (p-TSA) | Three-component reaction | Organocatalyst, good yields | nih.gov |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. nih.govmdpi.com The application of microwave irradiation to the synthesis of isoquinoline-4-carboxylic acid derivatives can significantly improve the efficiency of the process.

For example, the three-component reaction of aromatic aldehydes, anilines, and pyruvic acid to form quinoline-4-carboxylic acids has been successfully performed under microwave irradiation using p-toluenesulfonic acid as a catalyst, with reaction times as short as 3 minutes. nih.gov This methodology could potentially be adapted for the synthesis of this compound, offering a rapid and efficient route to this compound.

The Doebner reaction for the synthesis of quinoline-4-carboxylic acids is a classic example of a one-pot, three-component reaction. nih.gov Recent research has focused on performing these reactions under solvent-free conditions, often in combination with microwave irradiation or the use of solid-supported catalysts. mdpi.com Developing a one-pot, solvent-free synthesis for this compound would be a significant step towards a more sustainable manufacturing process for this important compound and its analogues.

Stereoselective Synthesis Considerations

For many applications, particularly in the pharmaceutical industry, the stereochemistry of a molecule is of utmost importance. While this compound itself is achiral, the synthesis of its chiral analogues, such as those with stereocenters in a substituent at the 4-position or in a reduced isoquinoline ring, requires stereoselective synthetic methods.

Structural Modification and Derivatization Strategies

Design and Synthesis of 6-Fluoroisoquinoline-4-carboxylic Acid Derivatives

The synthesis of derivatives based on the isoquinoline (B145761) carboxylic acid core involves sophisticated multi-step chemical processes. While a specific protocol for this compound is not detailed in the reviewed literature, established methods for analogous structures highlight common strategies. These approaches often focus on constructing the core isoquinoline ring system first, followed by the introduction or modification of functional groups.

One notable approach is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which utilizes a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com This method first creates a morpholinone derivative that is subsequently cyclized to form the tetrahydroisoquinoline core. mdpi.com Another powerful technique involves multicomponent reactions, such as the Ugi four-component reaction, which can rapidly assemble complex precursors. acs.org These precursors can then undergo further transformations, like intramolecular alkyne hydroarylation or intramolecular Heck reactions, to yield diverse, fused isoquinoline systems. acs.org These examples demonstrate how chemists can build the fundamental isoquinoline-carboxylic acid skeleton, which can then be adapted for the synthesis of the specific 6-fluoro analogue.

| Synthetic Strategy | Key Reactions | Application/Outcome | Source |

| Diastereoselective Synthesis | Petasis reaction; Pomeranz–Fritsch–Bobbitt cyclization | Construction of chiral tetrahydroisoquinoline-1-carboxylic acid core | mdpi.com |

| Multicomponent DOS | Ugi four-component reaction; Intramolecular Heck reaction | Rapid assembly of diverse and complex tetracyclic isoquinoline frameworks | acs.org |

Introduction of Substituents at Key Ring Positions

Once the this compound nucleus is obtained, further structural diversity is achieved by introducing various substituents at key positions on the isoquinoline ring. The goal of these modifications is to explore the structure-activity relationship (SAR), thereby optimizing the compound's interaction with its biological target. Common sites for substitution on the isoquinoline scaffold include the C-1, C-3, and C-4 positions, as well as the ring nitrogen (N-2). Introducing different chemical moieties at these positions can significantly alter the molecule's steric, electronic, and hydrophobic properties, influencing its potency, selectivity, and pharmacokinetic profile.

Rational Design of Analogues for Targeted Research

Rational design is a targeted approach that uses structural information about a biological target, such as an enzyme or receptor, to design new molecules with high affinity and selectivity. This strategy contrasts with broad screening methods by making specific, data-driven modifications to a lead compound. For heterocyclic compounds like this compound, this process often involves computational tools like molecular docking to predict how analogues will bind to a target's active site. nih.govresearchgate.net

In a study on quinazoline (B50416) derivatives, a similar heterocyclic scaffold, researchers designed novel compounds based on the structures of known inhibitors to enhance selectivity for the target kinase, Aurora A. nih.govresearchgate.net The process involved:

Identifying a lead compound or known inhibitor.

Using in silico molecular docking to analyze its binding mode and identify key interactions with amino acid residues in the target's active site. nih.gov

Synthesizing a series of new analogues with planned structural modifications to optimize these interactions. nih.gov

Evaluating the synthesized compounds in biological assays to determine their activity and selectivity. nih.govresearchgate.net

This iterative cycle of design, synthesis, and testing allows for the systematic optimization of a chemical scaffold for a specific therapeutic purpose. Such a rational design approach would be directly applicable to the development of this compound analogues for targeted research. nih.gov

Diversity-Oriented Synthesis Approaches for Isoquinoline Frameworks

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to explore vast regions of chemical space by creating libraries of structurally diverse small molecules. cam.ac.uknih.gov Unlike target-oriented synthesis, which focuses on making one specific molecule, DOS aims to efficiently generate a wide variety of molecular scaffolds from a common set of starting materials. cam.ac.uk This approach is particularly valuable in the early stages of drug discovery for identifying novel biological probes or hit compounds without a preconceived biological target. cam.ac.uk

The isoquinoline framework, including its carboxylic acid derivatives, is an ideal candidate for DOS because of its proven biological relevance. rsc.org Research has focused on the diversity-oriented synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, which are constrained analogues of the amino acid phenylalanine and are found in several drugs. rsc.org DOS strategies often employ multicomponent reactions and "folding" pathways, where a common precursor is guided toward different molecular skeletons by varying reaction conditions or reagents. nih.gov This methodology allows for the efficient production of libraries with high skeletal, stereochemical, and substituent diversity, increasing the probability of discovering compounds with novel biological functions. nih.gov

Advanced Characterization and Analytical Methodologies in Research on this compound

The rigorous characterization of novel compounds is fundamental to chemical research, providing unequivocal evidence of chemical structure, purity, and conformation. For this compound, a multifaceted approach employing various sophisticated analytical techniques is essential for its comprehensive analysis. These methodologies, ranging from spectroscopic to crystallographic and chromatographic techniques, each offer unique insights into the molecular architecture and purity of the compound.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural determination of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and functional groups can be ascertained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 6-Fluoroisoquinoline-4-carboxylic acid, the protons on the isoquinoline (B145761) ring system would exhibit characteristic chemical shifts in the aromatic region, typically between 7.0 and 9.5 ppm. The acidic proton of the carboxylic acid group is highly deshielded and would appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm. libretexts.orgnetlify.app The fluorine atom at the 6-position would influence the chemical shifts of the neighboring aromatic protons through space and through bond coupling (J-coupling), leading to splitting patterns that can help in assigning the specific protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum, around 160-180 ppm. libretexts.orgoregonstate.edulibretexts.org The carbon atoms of the isoquinoline ring would appear in the aromatic region (approximately 110-160 ppm). The carbon atom directly bonded to the fluorine (C-6) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. Other carbons in the ring will also show smaller long-range couplings to the fluorine atom.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|

| ¹H | 10.0 - 13.0 | Broad singlet (COOH) |

| ¹H | 7.0 - 9.5 | Multiple signals in the aromatic region with observable H-F coupling |

| ¹³C | 160 - 180 | Carbonyl carbon (C=O) |

| ¹³C | 110 - 160 | Aromatic carbons, with C-F coupling |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are invaluable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be observed in the region of 2500-3300 cm⁻¹. vscht.czlibretexts.orgorgchemboulder.com This broadness is a result of hydrogen bonding between the carboxylic acid molecules. A strong and sharp absorption corresponding to the carbonyl (C=O) stretch would be present in the range of 1680-1725 cm⁻¹. libretexts.orgorgchemboulder.com Additionally, C-O stretching and O-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹). The aromatic isoquinoline core would give rise to C=C and C=N stretching vibrations between 1400 and 1600 cm⁻¹, and C-H stretching vibrations just above 3000 cm⁻¹. vscht.cz The C-F bond would have a characteristic stretching absorption in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the carboxylic acid is also observable in the Raman spectrum, typically around 1650-1680 cm⁻¹. ias.ac.innih.govresearchgate.net The aromatic ring vibrations of the isoquinoline moiety usually give rise to strong Raman signals. While IR is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations, making it useful for characterizing the aromatic framework.

Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 (very broad) | Weak or not observed |

| C-H stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=O stretch (Carboxylic acid) | 1680 - 1725 (strong) | 1650 - 1680 (strong) |

| C=C/C=N stretch (Aromatic ring) | 1400 - 1600 | 1400 - 1600 (strong) |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals details about the structure through the analysis of fragmentation patterns. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

Common fragmentation pathways for aromatic carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The isoquinoline ring is relatively stable, and its fragmentation would contribute to the complexity of the mass spectrum. The presence of the fluorine atom would also be evident in the isotopic pattern of the molecular ion and its fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the isoquinoline ring system and the orientation of the carboxylic acid group relative to the ring. It would also elucidate how the molecules pack in the crystal lattice, likely showing intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers. While no specific crystal structure for this compound has been reported, studies on related fluoroquinolone carboxylic acids have demonstrated the utility of this technique in confirming molecular structures and understanding solid-state interactions. researchgate.net

Chromatographic and Separation Techniques for Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purification of compounds, as well as for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds like this compound. By using a suitable stationary phase (e.g., C18) and a mobile phase, the compound can be separated from any impurities or starting materials. The purity is typically determined by the relative area of the peak corresponding to the compound in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique often used to monitor the progress of a reaction and to get a preliminary assessment of purity. rsc.org The retention factor (Rf) of the compound on a TLC plate is a characteristic property under a specific set of conditions (stationary phase and mobile phase).

Gas Chromatography (GC) is generally not suitable for underivatized carboxylic acids due to their low volatility and tendency to adsorb onto the column. However, after conversion to a more volatile ester derivative, GC can be an effective tool for purity analysis.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the 6-Fluoroisoquinoline-4-carboxylic acid scaffold, docking studies are crucial for understanding their mechanism of action at a molecular level.

Research on structurally related fluoroquinolone compounds has extensively used molecular docking to simulate their interaction with bacterial protein receptors like DNA gyrase and topoisomerase II. nih.govnih.gov These simulations help identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. nih.gov For instance, docking studies on novel fluoroquinolone derivatives targeting the topoisomerase II DNA gyrase (PDB ID: 2XCT) have been performed to understand binding site interactions. nih.govnih.govsemanticscholar.org In many quinolone-based compounds, the carboxylic acid at position C-3 and the ketone at C-4 are critical for binding to the DNA gyrase active site. nih.govrjptonline.org Specifically, these groups often form stable, bridged interactions with water molecules and key amino acid residues like Serine and Glutamic acid within the quinolone-binding pocket. researchgate.net

Simulations can reveal that modifications, for example at the C-7 position, can significantly influence binding affinity and specificity. nih.gov By analyzing the binding modes and energies, researchers can predict how structural changes to the this compound molecule might enhance its therapeutic potential. researchgate.net

Table 1: Representative Protein Targets and Key Interactions for Quinolone Scaffolds

| Protein Target | PDB ID | Key Interacting Residues (Exemplary) | Type of Interaction |

|---|---|---|---|

| DNA Gyrase Subunit A | 2XCT | Ser83, Asp87, Gly81 | Hydrogen Bonding, Metal Coordination (via Mg2+) |

| Topoisomerase II | 2XCT | Asp82, Ser83, Asp84 | Hydrogen Bonding, van der Waals |

| Jumonji Domain-Containing Protein 3 (JMJD3) | 4ASK | Tyr1379, K1381, T1387, N1400 | π-π Stacking, Ionic Interactions, Hydrogen Bonding |

| Leishmania major N-myristoyltransferase (LmNMT) | - | - | Stable binding predicted via docking and MD simulations. frontiersin.org |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules like this compound. mdpi.com DFT is used to model various parameters that are difficult to measure experimentally. researchgate.net

DFT calculations are employed to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. tandfonline.comfigshare.com For the related isoquinoline (B145761) scaffold, the HOMO-LUMO gap was calculated to be 3.78 eV, indicating good stability. tandfonline.comfigshare.com

These calculations also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net This information is vital for understanding intermolecular interactions, including how the molecule might interact with a biological target. researchgate.net

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. asm.org For the fluoroquinolone class of compounds, SAR is well-established. rjptonline.orgscilit.com Key structural features essential for activity include the carboxy-4-pyridone pharmacophore, a fluorine atom at C-6 (which enhances cell penetration and gyrase inhibition), and a heterocyclic substituent at C-7 (which modulates the spectrum of activity). rjptonline.orgyoutube.com

Computational SAR models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), use statistical methods to build predictive models. mdpi.com These models utilize calculated molecular descriptors (e.g., steric, electronic, and hydrophobic properties) to forecast the activity of newly designed compounds. mdpi.com By analyzing a dataset of related molecules, these models can identify which structural modifications are likely to improve potency or other desired properties, thereby guiding the design of more effective analogs of this compound. nih.govrsc.org

Table 2: Key SAR Points for the Fluoroquinolone Scaffold

| Position | Structural Feature/Modification | Impact on Activity |

|---|---|---|

| N-1 | Small alkyl or cyclopropyl (B3062369) group | Potent antibacterial activity. asm.org |

| C-3 & C-4 | Carboxylic acid and ketone | Essential for DNA gyrase binding. rjptonline.org |

| C-6 | Fluorine atom | Increases lipophilicity and cell penetration. youtube.com |

| C-7 | Heterocyclic rings (e.g., piperazine) | Modulates antibacterial spectrum and potency. rjptonline.orgasm.org |

| C-8 | Halogen or methoxy (B1213986) group | Can increase efficacy. mdpi.com |

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry plays a significant role in elucidating the mechanisms of chemical reactions used to synthesize complex molecules. For quinoline (B57606) and isoquinoline derivatives, syntheses often involve multi-component reactions like the Skraup, Combes, or Pfitzinger reactions. iipseries.org

DFT calculations can be used to model the reaction pathways, identifying transition states and intermediates. rsc.org This allows chemists to understand the energetics of the reaction and predict which pathways are most favorable. For example, computational studies on the Fe-catalyzed C-2 alkenylation of quinoline-N-oxide proposed a mechanism involving the initial coordination of the catalyst, followed by C-H activation and oxidative insertion. rsc.org Such insights can help optimize reaction conditions, improve yields, and even design novel synthetic routes for compounds like this compound. acs.orgmdpi.comorganic-chemistry.org

In Silico Library Design and Virtual Screening

In silico library design involves the computational generation of a large number of virtual compounds based on a core scaffold like this compound. These libraries can then be subjected to virtual screening, a process that uses computational methods to rapidly assess their potential to bind to a specific biological target. nih.gov

This approach allows researchers to explore a vast chemical space without the need for extensive synthesis and biological testing. nih.govrsc.org Techniques such as fragment-based screening can identify smaller chemical fragments that bind to the target, which can then be computationally elaborated into larger, more potent molecules. d-nb.infonih.govnih.gov Inverse virtual screening is another powerful method where a single ligand is screened against a library of protein targets to identify potential new biological activities or off-target effects. frontiersin.org These computational screening funnels are instrumental in prioritizing which novel derivatives should be synthesized for further experimental validation. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms Academic Research Focus

Enzyme Inhibition Studies and Mechanistic Insights

While 6-Fluoroisoquinoline-4-carboxylic acid itself is not typically the final active compound, it serves as a crucial building block in the synthesis of potent enzyme inhibitors. Research has focused on its incorporation into larger molecules designed to target specific enzymatic pockets.

Current academic literature does not prominently feature this compound or its direct derivatives in the context of kinase inhibition. Instead, its application has been demonstrated in the inhibition of other enzyme classes, specifically proteases. In a significant study, this isoquinoline (B145761) derivative was used as a carboxylic acid fragment in the high-throughput synthesis of a library of compounds aimed at inhibiting the SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication. scienceopen.comnih.govacs.org

The resulting inhibitors, which incorporate the 6-fluoroisoquinoline (B87247) moiety, demonstrated high selectivity for Mpro over other proteases, such as cathepsin L. scienceopen.comacs.org This selectivity is a critical aspect of modern drug design, ensuring that the therapeutic agent acts specifically on its intended target with minimal off-target effects. The inhibitory activities of the final enantiomerically pure compounds reached the nanomolar range. scienceopen.comacs.org

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity vs. Cathepsin L |

|---|---|---|---|

| Compound 112 | SARS-CoV-2 Mpro | Data not specified in abstracts | High |

| Compound 119 | SARS-CoV-2 Mpro | 16 nM | High |

| Compound 121 | SARS-CoV-2 Mpro | Data not specified in abstracts | High |

| Compound 123 | SARS-CoV-2 Mpro | Data not specified in abstracts | High |

The primary enzyme target identified for derivatives of this compound is the SARS-CoV-2 main protease (Mpro). scienceopen.comnih.govacs.org This enzyme is essential for processing viral polyproteins, making it a prime target for antiviral drug development. The final compounds, synthesized using the isoquinoline fragment, demonstrated potent binding affinity with IC₅₀ values ranging from 16 to 74 nM. scienceopen.comacs.org This high affinity is a result of optimized interactions within the enzyme's active site.

Protein-Ligand Interaction Analysis Beyond Enzymatic Inhibition

Detailed structural biology and computational studies have provided significant insights into how inhibitors containing the 6-fluoroisoquinoline scaffold interact with their target protein, Mpro. X-ray crystallography of a lead compound (Compound 119) bound to Mpro revealed a complex network of interactions. scienceopen.comnih.gov

The analysis showed that different parts of the inhibitor molecule occupy distinct pockets within the enzyme's active site (S1, S2, and S4 pockets). nih.gov The binding is characterized by specific hydrogen bonds and hydrophobic interactions. For instance, computational analysis using methods like WaterMap identified unstable water molecules in the binding pockets, suggesting that displacing these water molecules with parts of the ligand could enhance binding affinity. nih.gov Furthermore, the crystal structure of Compound 119 highlighted an interesting network of water-mediated hydrogen bonds involving the inhibitor, water molecules, and key amino acid residues of the enzyme, such as Gln189 and His41. scienceopen.comnih.gov

Antimicrobial Research: Academic Investigations into Mechanisms of Action

The application of this compound in antimicrobial research is primarily focused on its role in developing antiviral agents, specifically against SARS-CoV-2. scienceopen.comnih.govacs.org The mechanism of action for the derived inhibitors is the direct inhibition of the viral main protease (Mpro). scienceopen.comacs.org By blocking the function of this enzyme, the inhibitors prevent the cleavage of viral polyproteins into their functional units, thereby halting the viral replication cycle. This targeted approach is a hallmark of modern antiviral drug discovery.

Anticancer Research: Cellular and Molecular Mechanisms

Based on a review of available academic and scientific literature, there is currently no significant body of research detailing the use of this compound or its direct derivatives in the field of anticancer research. Studies have not yet explored its potential cellular or molecular mechanisms in this context.

Potential Applications in Chemical Biology and Advanced Materials Research

Development as Chemical Probes and Tools for Biological Systems

The isoquinoline (B145761) and quinoline (B57606) scaffolds are considered "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govnih.govresearchgate.netnih.gov This inherent bioactivity makes 6-Fluoroisoquinoline-4-carboxylic acid an excellent foundational molecule for the development of chemical probes—small molecules designed to study and manipulate biological processes.

Derivatives of the parent quinoline and isoquinoline structures exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative properties. biointerfaceresearch.comnih.govnih.govx-mol.com By leveraging this bioactivity, this compound can be systematically modified to create specialized tools for chemical biology. For instance, the carboxylic acid group can be functionalized with reporter tags, such as fluorophores or biotin. The resulting fluorescent probes could be employed in cellular imaging to visualize drug distribution, identify target proteins, or monitor enzymatic activity in real-time.

Furthermore, the scaffold's potential to inhibit enzymes or block receptors could be harnessed to create activity-based probes. ontosight.ai These probes form a covalent bond with their target protein, enabling its identification and characterization from complex biological mixtures. Given that fluoroquinolones are known to target bacterial enzymes, a modified this compound could serve as a probe to investigate mechanisms of bacterial resistance or to identify novel antibacterial targets. nih.govnih.gov

Table 1: Potential Applications as Chemical Probes

| Probe Type | Potential Application | Target Biological Process |

|---|---|---|

| Fluorescent Probe | Cellular imaging and tracking | Drug uptake, protein localization |

| Activity-Based Probe | Enzyme target identification | Cancer cell proliferation, bacterial enzyme function |

Integration into Advanced Material Science Architectures

In the realm of material science, the rigid, aromatic structure of the isoquinoline core and the versatile functionality of the carboxylic acid group make this compound a valuable building block for advanced materials. amerigoscientific.com Isoquinoline derivatives have been explored for their potential in creating conductive polymers, optical materials, and chemical sensors. amerigoscientific.com

A significant application lies in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The carboxylic acid can act as a linker, coordinating with metal ions (in MOFs) or reacting with other organic monomers (in COFs) to form highly ordered, stable structures. For example, researchers have successfully synthesized a quinoline-carboxylic acid-linked COF, demonstrating its exceptional ability to remove water-soluble pollutants. mdpi.com The inherent porosity and the chemical functionality of the quinoline units within the framework were crucial for this application. By analogy, this compound could be integrated into similar frameworks, where the fluorine atom might impart unique properties such as enhanced thermal stability or modified adsorptive selectivity.

These materials have potential applications in various fields:

Gas Storage and Separation: The defined pore sizes and chemical nature of the frameworks can be tailored to selectively capture gases like CO2.

Catalysis: The isoquinoline nitrogen can act as a catalytic site, or metal catalysts can be embedded within the framework's pores.

Sensing: Changes in the optical or electronic properties of the framework upon binding of an analyte can be used for chemical sensing.

Role as Scaffolds for Conjugate Chemistry

A scaffold in chemistry is a core molecular structure upon which more complex molecules are built. The this compound molecule is an ideal scaffold for conjugate chemistry due to its robust core and the strategically placed carboxylic acid group, which serves as a primary attachment point. nih.govnih.gov

Conjugate chemistry involves linking two or more distinct molecules to create a new entity with combined or novel properties. The carboxylic acid of this compound can be readily converted into an activated ester or an acyl chloride, which can then react with nucleophiles, most commonly amines, to form stable amide bonds. mdpi.com This fundamental reaction allows the isoquinoline scaffold to be conjugated to a wide variety of other molecules, including:

Biomolecules: Attaching the scaffold to peptides, proteins, or nucleic acids to create bioconjugates for targeted drug delivery or diagnostics.

Polymers: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can improve the solubility and pharmacokinetic properties of the molecule.

Other Pharmacophores: Linking multiple pharmacologically active units together. For instance, researchers have synthesized novel anti-tumor agents by conjugating multiple isoquinoline-3-carboxylic acid units to a central amine core, demonstrating that such a strategy can lead to high therapeutic efficacy. nih.gov

This modular approach allows for the systematic development of complex molecules where the 6-fluoroisoquinoline (B87247) unit provides a core function—such as cell targeting or a specific therapeutic effect—while the conjugated partner provides another, such as improved solubility, a reporter function, or a secondary therapeutic action.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isoquinoline-3-carboxylic acid |

| Polyethylene glycol (PEG) |

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The future development of 6-Fluoroisoquinoline-4-carboxylic acid will likely prioritize the creation of novel and sustainable synthetic methodologies. While currently utilized as a building block in high-throughput medicinal chemistry, the focus will shift towards greener and more efficient routes for its production. enamine.net Carboxylic acids are foundational precursors in the synthesis of compound libraries, valued for the reliability of amide bond formation. enamine.net The demand for this specific fluorinated isoquinoline (B145761) necessitates synthetic pathways that are not only high-yielding but also environmentally conscious.

Future routes may explore biocatalysis or flow chemistry to minimize waste and energy consumption. The principles of green chemistry, such as using less hazardous reagents and developing catalytic reactions, will be central to creating sustainable methods for synthesizing not just this compound, but a wide array of similar heterocyclic compounds. mdpi.com

Identification of Underexplored Biological Targets and Pathways

Recent research has successfully utilized this compound in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov Mpro is an essential enzyme for viral replication, making it a prime target for antiviral drugs. mdpi.com The incorporation of the this compound moiety into a diazepane scaffold yielded compounds that were investigated as potential Mpro inhibitors.

This successful application opens future avenues to explore other high-impact biological targets. The structural features of this compound make it a candidate for developing inhibitors against other viral proteases, kinases, or enzymes implicated in a range of diseases, from cancer to neurodegenerative disorders. Its rigid isoquinoline core and functional handles (the carboxylic acid and fluorine atom) allow for precise structural modifications to target the binding sites of various proteins. Future work will involve screening derivatives against panels of enzymes and receptors to uncover new and underexplored therapeutic applications.

Advancements in Computational and Artificial Intelligence-Driven Drug Discovery

The use of this compound in SARS-CoV-2 inhibitor research exemplifies the powerful synergy between advanced computational techniques and synthetic chemistry. This research effort was a computationally-driven discovery project that combined high-throughput medicinal chemistry with molecular dynamics (MD) simulations to accelerate the hit-to-lead optimization process. mdpi.comnih.gov

Computational models were used to refine an initial hit compound by targeting specific binding pockets of the Mpro enzyme. rsc.org MD simulations provided detailed insights into the dynamical behavior and interactions between the potential inhibitor and the protein target. mdpi.comnih.gov Based on these computational predictions, a library of new compounds was synthesized, which included derivatives of this compound, to enhance binding affinity and other critical drug-like properties.

The future will see an even deeper integration of artificial intelligence and machine learning in this process. AI algorithms will be used to predict the synthetic accessibility of novel derivatives, optimize their pharmacokinetic properties, and identify the most promising candidates for synthesis, further accelerating the discovery of new medicines based on this valuable scaffold.

Expanding Applications in Interdisciplinary Fields

The research into SARS-CoV-2 inhibitors highlights the role of this compound at the intersection of several scientific disciplines, including medicinal chemistry, computational biology, and virology. mdpi.comnih.gov This multidisciplinary approach is crucial for tackling complex global health challenges like pandemics. rsc.orgfrontiersin.org

Future applications are expected to expand into other interdisciplinary areas. In chemical biology, derivatives of this compound could be functionalized to create molecular probes for studying enzyme function or imaging biological processes. In materials science, the unique electronic properties of the fluorinated isoquinoline ring could be exploited in the development of novel organic materials. This expansion into new fields will underscore the versatility of this compound as a molecular tool beyond its immediate applications in drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluoroisoquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer: Classical synthetic protocols such as the Gould–Jacob and Friedländer methods are foundational for constructing the isoquinoline core. Fluorination can be achieved via electrophilic substitution using fluorinating agents like Selectfluor® under controlled pH (5–7) and temperature (60–80°C). Transition metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) enhance regioselectivity. Yield optimization requires careful control of solvent polarity (e.g., DMF or THF) and catalyst loading (1–5 mol%) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how can data discrepancies be resolved?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural elucidation, with ¹⁹F NMR providing specificity for fluorine environments. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while FTIR validates carboxylic acid and C-F stretches (1100–1000 cm⁻¹). Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) should be cross-validated with computational methods (DFT simulations) or X-ray crystallography .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, lab coats, goggles) and conduct reactions in a fume hood to avoid inhalation. Store the compound in airtight containers away from moisture and heat (>25°C). Dispose of waste via neutralization (e.g., with aqueous NaOH) followed by incineration, adhering to local regulations. Refer to Safety Data Sheets (SDS) for hazard-specific guidance .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of fluorine in the isoquinoline ring during synthesis?

- Methodological Answer: Regioselective fluorination is achievable via directed ortho-metalation (DoM) strategies. For example, using a lithium base (LDA) at −78°C to deprotonate specific positions, followed by electrophilic fluorination with NFSI. Computational modeling (e.g., molecular electrostatic potential maps) predicts reactive sites, while kinetic studies (time-resolved NMR) monitor intermediate formation. Catalyst selection (e.g., Pd(OAc)₂) further enhances selectivity .

Q. What are the challenges in analyzing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Stability studies require HPLC-UV monitoring (λ = 254 nm) under accelerated degradation conditions (e.g., 40°C/75% RH). Acidic pH (<3) may hydrolyze the carboxylic acid group, while alkaline conditions (>9) risk defluorination. Use buffered solutions (phosphate or acetate) to isolate degradation pathways. Mass balance calculations and forced degradation studies (oxidative, thermal) identify major impurities .

Q. How does the electronic effect of the fluorine substituent influence the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer: The electron-withdrawing fluorine atom enhances electrophilic aromatic substitution resistance but increases hydrogen-bonding potential at the carboxylic acid group. In drug design, this improves metabolic stability and target binding (e.g., kinase inhibition). Computational docking (AutoDock Vina) and QSAR models correlate substituent position with bioactivity (e.g., IC₅₀ values for antimicrobial assays) .

Data Contradiction and Validation

Q. How should researchers address conflicting data regarding the biological activity of this compound across studies?

- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Validate activity via orthogonal assays (e.g., fluorescence-based vs. colorimetric). Purity checks (HPLC ≥95%) and counterion analysis (ICP-MS for metal residues) are essential. Cross-reference structural analogs (e.g., 4-Chloroquinoline derivatives) to contextualize results .

Experimental Design Considerations

Q. What strategies improve the scalability of this compound synthesis for preclinical studies?

- Methodological Answer: Transition from batch to flow chemistry for exothermic reactions (fluorination steps). Use green solvents (ethanol/water mixtures) to simplify purification. Process Analytical Technology (PAT) tools (in-line FTIR) monitor real-time reaction progress. Optimize crystallization conditions (anti-solvent addition) to enhance yield (≥80%) and polymorph control .

Analytical Method Development

Q. How can researchers develop a robust HPLC method for quantifying this compound in complex matrices?

- Methodological Answer: Use a C18 column (5 µm, 150 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30, v/v). Adjust gradient elution (5–95% acetonitrile over 15 min) to resolve degradation products. Validate method parameters (LOQ ≤0.1 µg/mL, RSD <2%) per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.